molecular formula C14H14N4O2S2 B4186334 1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4186334
M. Wt: 334.4 g/mol
InChI Key: LLMGXGPRFPZWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a methylsulfonyl group, a phenyl group, and a thienylmethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Methylsulfonyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thienylmethyl group.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylsulfonyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(Methylsulfonyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methylsulfonyl-5-phenyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-22(19,20)18-14(15-10-12-8-5-9-21-12)16-13(17-18)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMGXGPRFPZWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(methylsulfonyl)-3-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.